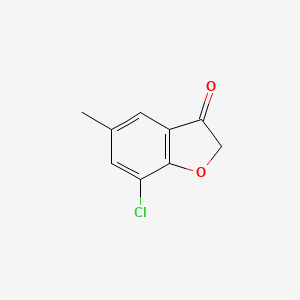
7-chloro-5-methylbenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-5-methylbenzofuran-3(2H)-one is a heterocyclic compound with a molecular formula C9H7ClO2. It is also known as Clomazone, an herbicide that is commonly used to control weeds in various crops such as soybeans, peanuts, and cotton. Clomazone is a pre-emergent herbicide that inhibits the biosynthesis of carotenoids in chloroplasts, leading to the death of the target weeds.
Wirkmechanismus
The mechanism of action of 7-chloro-5-methylbenzofuran-3(2H)-one involves the inhibition of carotenoid biosynthesis in chloroplasts. Carotenoids are essential pigments that protect plants from damage caused by excess light and oxidative stress. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately results in the death of the target weeds.
Biochemical and Physiological Effects:
7-chloro-5-methylbenzofuran-3(2H)-one has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates. Physiologically, it causes membrane damage and disrupts the photosynthetic process, ultimately leading to the death of the target weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-chloro-5-methylbenzofuran-3(2H)-one in lab experiments is its specificity for inhibiting carotenoid biosynthesis in chloroplasts. This allows researchers to study the effects of carotenoid depletion on plant growth and development. However, one limitation is that it is a pre-emergent herbicide, meaning that it is only effective on weeds that have not yet emerged from the soil. This limits its use in lab experiments to the study of seedlings and young plants.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-5-methylbenzofuran-3(2H)-one. One direction is the development of new herbicides based on its structure and mechanism of action. Another direction is the study of its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 7-chloro-5-methylbenzofuran-3(2H)-one on plants and other organisms.
Synthesemethoden
The synthesis of 7-chloro-5-methylbenzofuran-3(2H)-one can be achieved through various methods, including the reaction of 2,4-dichlorophenol with methyl vinyl ketone, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2,4-dichlorophenol with acetic anhydride, followed by cyclization with sodium hydroxide. Both methods result in the formation of 7-chloro-5-methylbenzofuran-3(2H)-one with a yield of around 50%.
Wissenschaftliche Forschungsanwendungen
7-chloro-5-methylbenzofuran-3(2H)-one has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds and improve crop yield. However, recent studies have shown that it also has potential applications in the field of medicine. For example, it has been found to exhibit antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBRSXCYFWVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-methylbenzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


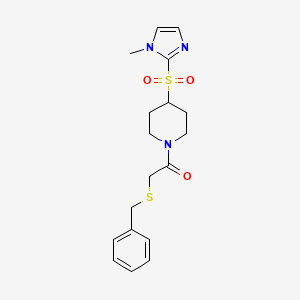
![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)
![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
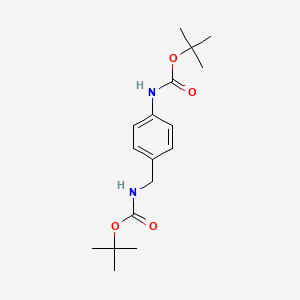
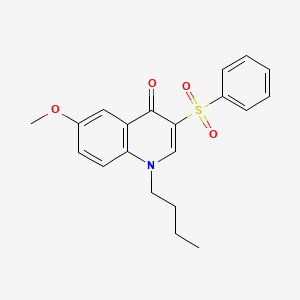
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)
![N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2877319.png)

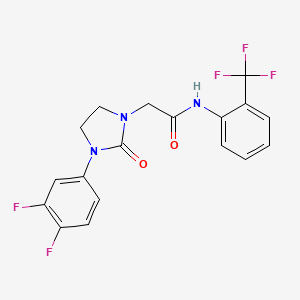
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2877322.png)
![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2877324.png)
